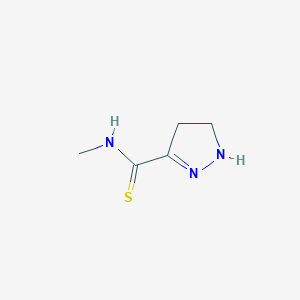![molecular formula C14H17N B14192161 7'-Methylspiro[cyclohexane-1,3'-indole] CAS No. 923037-17-6](/img/structure/B14192161.png)
7'-Methylspiro[cyclohexane-1,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Methylspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety. This compound is part of the broader class of spiroindoles, which are known for their three-dimensional architecture and significant biological activities. The spirocyclic framework imparts rigidity and a distinct spatial arrangement, making these compounds attractive for drug design and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methylspiro[cyclohexane-1,3’-indole] typically involves the oxidative cyclization of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction can be carried out using manganese(III) acetate in acetic acid at room temperature. The reaction proceeds through a 5-exo-trig cyclization mechanism, resulting in the formation of the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 7’-Methylspiro[cyclohexane-1,3’-indole] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization, as mentioned in the preparation methods.
Substitution: The indole moiety can participate in electrophilic substitution reactions, typical of aromatic compounds.
Common Reagents and Conditions:
Oxidation: Manganese(III) acetate in acetic acid.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7’-Methylspiro[cyclohexane-1,3’-indole] and its derivatives have been explored for their potential in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their interactions with biological macromolecules due to their unique three-dimensional structure.
Medicine: Potential therapeutic agents with activities against cancer cells, microbes, and other diseases.
Industry: Utilized in the development of new materials and as building blocks for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7’-Methylspiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets, such as proteins or enzymes. The spirocyclic structure allows for a unique mode of binding, which can inhibit or modulate the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Uniqueness: 7’-Methylspiro[cyclohexane-1,3’-indole] stands out due to its specific spirocyclic structure fused with an indole moiety, which imparts unique biological activities and synthetic versatility. Its ability to interact with three-dimensional protein structures makes it a valuable compound in drug design .
Propiedades
Número CAS |
923037-17-6 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
7'-methylspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17N/c1-11-6-5-7-12-13(11)15-10-14(12)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
Clave InChI |
MCARADFZTYXBQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3(CCCCC3)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


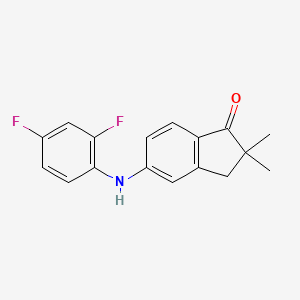
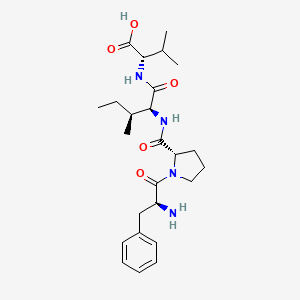
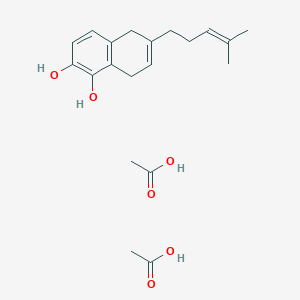
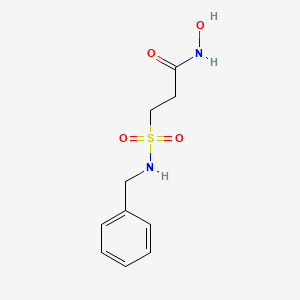
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
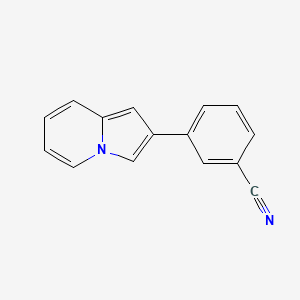
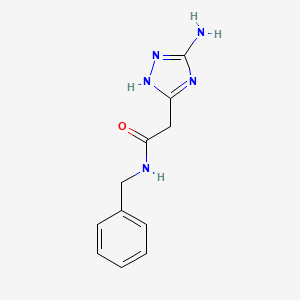
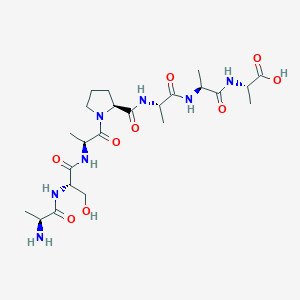
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
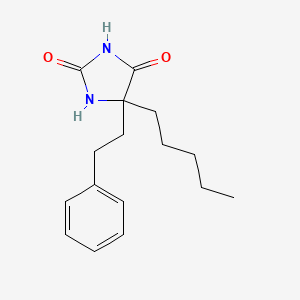
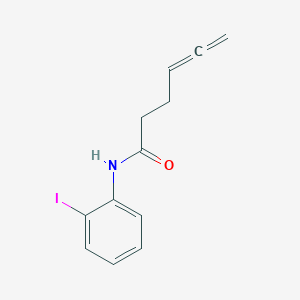
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
